美克能

描述

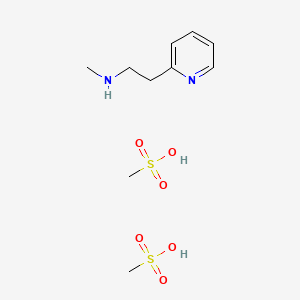

Synthesis Analysis

The synthesis of betahistine mesilate involves chemical processes that convert precursor substances into the desired compound. While specific synthesis methods for betahistine mesilate are not detailed in the provided research, the synthesis typically involves organic chemistry techniques that establish its molecular structure, including the key functional groups and the overall molecular framework.

Molecular Structure Analysis

Betahistine mesilate's molecular structure is characterized by the presence of sulfur, which, through various chemical reactions, can be transformed into its oxides and subsequently measured using techniques like ion chromatography (Lu Jian-ping, 2011). This structural feature is critical in understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical properties of betahistine mesilate are influenced by its molecular structure, particularly the functional groups and the overall molecular arrangement. The interaction between betahistine and β-cyclodextrin demonstrates the compound's ability to form inclusion complexes, altering its physical and chemical properties, such as moisture absorption (Hideko Maeda et al., 2016). This ability to engage in complex formation highlights its versatile chemical nature.

Physical Properties Analysis

The physical properties of betahistine mesilate, such as solubility, melting point, and stability, are crucial in its characterization. While specific physical properties are not directly mentioned in the provided research, these properties are generally determined by the molecular structure and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

Betahistine mesilate's chemical properties, including reactivity with other substances, stability under various conditions, and the types of chemical bonds it forms, are integral to its study. The interaction with β-cyclodextrin and the formation of inclusion complexes indicate its chemical versatility and potential for various chemical modifications (Hideko Maeda et al., 2016).

科学研究应用

1. Treatment of Meniere’s Disease

- Summary of the Application: Betahistine mesilate is used in the treatment of Meniere’s disease, a disorder of the inner ear that can lead to dizziness and loss of balance. This application is based on the drug’s ability to reduce the severity and frequency of vertigo attacks associated with the disease .

- Methods of Application: In a study, adults aged 21-80 years with definite unilateral or bilateral Meniere’s disease were recruited. They received either a placebo, low dose betahistine (2×24 mg daily), or high dose betahistine (3×48 mg daily) over nine months .

2. Pharmacokinetics and Dose Proportionality Study

- Summary of the Application: A study was conducted to assess the pharmacokinetics and dose proportionality of betahistine in healthy individuals .

- Methods of Application: A single dose of betahistine in the form of an 8, 16, or 24 mg tablet was administered to 36 subjects in a randomized, cross-over, three-period, three-sequence design separated by a one week washout period between dosing .

- Results: The study demonstrated that betahistine showed linear pharmacokinetics (dose proportionality) in an Arabic population over the investigated therapeutic dose range of 8–24 mg .

3. Treatment of Vertigo, Vomiting and Tinnitus

- Summary of the Application: Betahistine mesilate is used for the treatment of vertigo, vomiting, and tinnitus caused by inner ear vertigo (i.e., Meniere’s syndrome), cerebral arteriosclerosis, insufficient cerebral blood supply, and high blood pressure .

4. Improvement of Vertigo and Balance Disorder

- Summary of the Application: Betahistine mesilate, a histamine H1 receptor stimulant (partial agonist), is used to improve vertigo and balance disorder by increasing the amount of blood in the microcirculation of the inner ear .

5. Treatment of Cerebral Arteriosclerosis and Insufficient Cerebral Blood Supply

- Summary of the Application: Betahistine mesilate is used for the treatment of cerebral arteriosclerosis and insufficient cerebral blood supply .

6. Treatment of High Blood Pressure

安全和危害

未来方向

属性

IUPAC Name |

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5638-76-6 (Parent) | |

| Record name | Betahistine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betahistine mesilate | |

CAS RN |

54856-23-4 | |

| Record name | Betahistine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

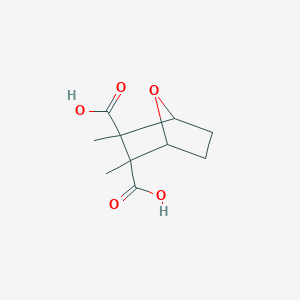

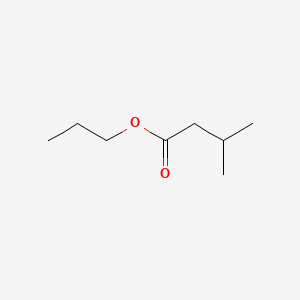

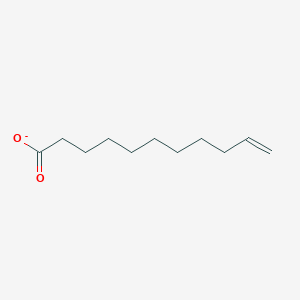

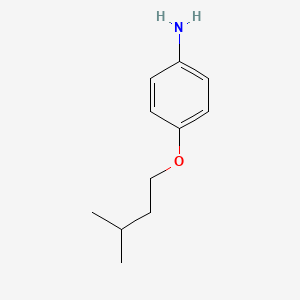

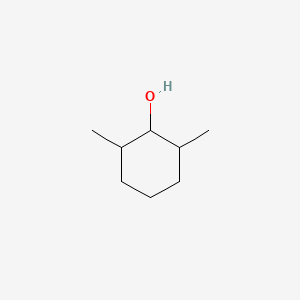

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)